molecular formula C31H28Cl2FN5O3S B453390 N-[1-(4-BUTOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N'-(3,4-DICHLOROPHENYL)-N-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]THIOUREA

N-[1-(4-BUTOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N'-(3,4-DICHLOROPHENYL)-N-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]THIOUREA

Cat. No.: B453390
M. Wt: 640.6g/mol
InChI Key: YPHOLKZNBYHYPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-butoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N’-(3,4-dichlorophenyl)-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]thiourea is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-butoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N’-(3,4-dichlorophenyl)-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]thiourea typically involves multiple steps, each requiring specific reagents and conditions. The process begins with the preparation of intermediate compounds, which are then combined to form the final product. Common reagents used in the synthesis include butoxyphenyl derivatives, dichlorophenyl derivatives, and fluorobenzyl derivatives. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents. Techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-butoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N’-(3,4-dichlorophenyl)-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]thiourea can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.

Scientific Research Applications

N-[1-(4-butoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N’-(3,4-dichlorophenyl)-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]thiourea has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research explores its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[1-(4-butoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N’-(3,4-dichlorophenyl)-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(4-butoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N’-(3,4-dichlorophenyl)-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]thiourea is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C31H28Cl2FN5O3S

Molecular Weight

640.6g/mol

IUPAC Name

1-[1-(4-butoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-3-(3,4-dichlorophenyl)-1-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]thiourea

InChI

InChI=1S/C31H28Cl2FN5O3S/c1-2-3-14-42-25-11-9-23(10-12-25)39-29(40)16-28(30(39)41)38(31(43)36-22-8-13-26(32)27(33)15-22)24-17-35-37(19-24)18-20-4-6-21(34)7-5-20/h4-13,15,17,19,28H,2-3,14,16,18H2,1H3,(H,36,43)

InChI Key

YPHOLKZNBYHYPH-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N(C3=CN(N=C3)CC4=CC=C(C=C4)F)C(=S)NC5=CC(=C(C=C5)Cl)Cl

Canonical SMILES

CCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N(C3=CN(N=C3)CC4=CC=C(C=C4)F)C(=S)NC5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

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